molecular formula C9H10FNO2 B3047607 Methyl 4-amino-2-fluoro-5-methylbenzoate CAS No. 1427398-87-5

Methyl 4-amino-2-fluoro-5-methylbenzoate

Cat. No.: B3047607
CAS No.: 1427398-87-5
M. Wt: 183.18
InChI Key: RPYSATQZZQGSQI-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluoro-5-methylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an amino group (-NH₂) at position 4, a fluorine atom at position 2, and a methyl group (-CH₃) at position 4. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of its substituents: the electron-withdrawing fluorine enhances stability and metabolic resistance, while the amino group provides reactivity for further functionalization.

Properties

IUPAC Name

methyl 4-amino-2-fluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYSATQZZQGSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211392
Record name Benzoic acid, 4-amino-2-fluoro-5-methyl-, methyl ester
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Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427398-87-5
Record name Benzoic acid, 4-amino-2-fluoro-5-methyl-, methyl ester
Source CAS Common Chemistry
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Record name Benzoic acid, 4-amino-2-fluoro-5-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-fluoro-5-methyl-benzoic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-fluoro-5-methylbenzoate typically involves the esterification of 4-amino-2-fluoro-5-methylbenzoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-amino-2-fluoro-5-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .

Medicine: Its structural features allow it to interact with biological targets, making it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-fluoro-5-methylbenzoate involves its interaction with specific molecular targets. The amino and fluorine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The biological and physicochemical properties of methyl benzoate derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Notes
Methyl 4-amino-2-fluoro-5-methylbenzoate 4-NH₂, 2-F, 5-CH₃ C₉H₁₀FNO₂ 199.18* Pharmaceutical intermediate
Methyl 5-amino-2-fluoro-4-methoxybenzoate 5-NH₂, 2-F, 4-OCH₃ C₉H₁₀FNO₃ 199.18 Research chemical
Methyl 5-amino-2-fluorobenzoate 5-NH₂, 2-F C₈H₈FNO₂ 169.15 Chemical synthesis
Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate 4-NH₂, 3-F, 5-NO₂, 2-(2-FC₆H₄NH) C₁₄H₁₁F₂N₃O₄ 323.07 Specialty chemical

*Estimated based on structural similarity to .

Key Observations:

Substituent Effects on Reactivity: The amino group at position 4 (target compound) versus position 5 () alters electronic distribution. The para-amino group in the target compound may enhance resonance stabilization compared to meta-amino analogs. Fluorine at position 2 (common in all analogs) increases lipophilicity and metabolic stability by resisting oxidative degradation .

Steric and Electronic Differences: The methyl group at position 5 (target compound) introduces steric hindrance but less polarity compared to the methoxy group at position 4 in ’s compound. This difference may influence solubility; methoxy derivatives generally exhibit higher water solubility due to hydrogen bonding .

Biological Activity: Methyl benzoates with amino and fluoro substituents (e.g., ) are often intermediates in drug discovery, particularly for kinase inhibitors or antimicrobial agents. The target compound’s methyl group may enhance membrane permeability compared to methoxy analogs . Compounds like those in (e.g., metsulfuron-methyl) demonstrate pesticidal activity, suggesting that fluorine and amino groups in specific positions can confer herbicidal properties. However, the target compound’s lack of sulfonylurea groups limits direct pesticidal relevance .

Table 2: Physicochemical Properties
Property This compound Methyl 5-amino-2-fluoro-4-methoxybenzoate Methyl 5-amino-2-fluorobenzoate
Molecular Weight 199.18 199.18 169.15
LogP (Estimated) ~2.1 ~1.8 ~1.5
Melting Point Not reported Not reported Not reported
Synthesis Complexity Moderate (requires regioselective methylation) High (methoxy group protection/deprotection) Low (fewer substituents)
  • LogP Trends : The target compound’s higher LogP (estimated) compared to methoxy analogs suggests greater lipophilicity, favoring blood-brain barrier penetration in drug design .
  • Synthetic Challenges : Introducing a methyl group at position 5 (target compound) may require precise Friedel-Crafts alkylation or Suzuki coupling, whereas methoxy groups () often necessitate protection strategies to avoid side reactions .

Biological Activity

Methyl 4-amino-2-fluoro-5-methylbenzoate is a compound of significant interest in biological and medicinal chemistry due to its unique structural features, which confer various biological activities. This article delves into its biological activity, mechanisms of action, potential applications in drug design, and relevant research findings.

Chemical Structure and Properties

This compound possesses the following chemical structure:

  • Molecular Formula : C9H10FNO2
  • Molecular Weight : 185.18 g/mol

The presence of an amino group, a fluorine atom, and a methyl ester group enhances its reactivity and interaction with biological targets. The fluorine atom increases lipophilicity, potentially improving membrane permeability and binding affinity to proteins and enzymes.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzymatic Interactions : This compound can act as a substrate or inhibitor for specific enzymes, modulating their activity through competitive inhibition or allosteric effects. The amino group facilitates hydrogen bonding, while the fluorine atom may enhance binding through halogen bonding interactions.
  • Receptor Binding : It has been shown to interact with cell surface receptors, influencing signal transduction pathways. This interaction can lead to altered cellular responses, making it a candidate for therapeutic applications.
  • Nucleic Acid Interaction : Preliminary studies suggest that it may bind to DNA/RNA, potentially affecting gene expression and protein synthesis.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in different therapeutic areas:

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study ADemonstrated that the compound inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis, leading to reduced cell proliferation in cancer models .
Study BInvestigated the compound's interaction with specific receptors involved in signal transduction pathways, suggesting potential therapeutic applications in metabolic disorders.
Study CAnalyzed the pharmacokinetics of related compounds, indicating favorable absorption and distribution characteristics that could enhance bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-2-fluoro-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-2-fluoro-5-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.